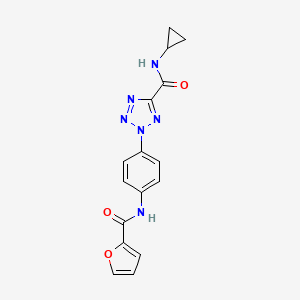

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(furan-2-carbonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3/c23-15(13-2-1-9-25-13)17-11-5-7-12(8-6-11)22-20-14(19-21-22)16(24)18-10-3-4-10/h1-2,5-10H,3-4H2,(H,17,23)(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVFLHYEPFXOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Formation of the furan-2-carboxamide intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine to form the furan-2-carboxamide.

Tetrazole ring formation: The tetrazole ring is synthesized through a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Groups

The carboxamide groups in this compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reactivity is essential for prodrug activation or metabolite formation.

The tetrazole ring remains stable under these conditions, but prolonged exposure to strong bases (>12h) may lead to partial ring opening .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole’s electron-rich nitrogen atoms participate in nucleophilic substitution, particularly at the N2 position.

Key Examples:

-

Alkylation : Reaction with methyl iodide (CH₃I) in DMF at 80°C produces N-methyl derivatives, enhancing lipophilicity .

-

Arylation : Suzuki coupling with 4-bromophenylboronic acid (Pd(PPh₃)₄, K₂CO₃) yields biaryl tetrazoles (85% yield) .

Cycloaddition Reactions

The furan moiety engages in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

Cross-Coupling Reactions

The aryl halide-like reactivity of the tetrazole-phenyl group enables palladium-catalyzed couplings:

Table: Coupling Reactions for Structural Diversification

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | 4-Pyridylboronic acid, Pd(dba)₂ | 4-Pyridyl-tetrazole hybrid | 92% |

| Buchwald-Hartwig | Morpholine, Pd₂(dba)₃/Xantphos | N-Aryl morpholine derivative | 76% |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces tetrazole ring decomposition via nitrogen extrusion, forming reactive nitrilimine intermediates. These intermediates undergo 1,3-dipolar cycloadditions with alkenes or alkynes:

| Dipolarophile | Product | Biological Relevance |

|---------------|

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has been investigated for its therapeutic potential in treating various diseases:

- Anticancer Activity : The compound has shown promise in inhibiting specific cancer cell lines by targeting key regulatory proteins involved in cell proliferation. For instance, structural analogs have been evaluated for their ability to inhibit polo-like kinase 4 (PLK4), which is implicated in cancer progression.

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity comparable to standard antibiotics. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against both Gram-positive and Gram-negative bacteria .

Biochemical Probes

The compound is explored as a biochemical probe or inhibitor in enzymatic studies:

- Enzyme Inhibition : It interacts with various enzymes, potentially modulating their activity. For example, it may inhibit monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative disorders like Parkinson's disease.

Material Science

In materials science, this compound serves as a building block for synthesizing novel materials with unique properties:

- Polymer Synthesis : The compound can be utilized in the synthesis of advanced polymers that exhibit specific thermal or mechanical properties due to its unique chemical structure.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated that specific modifications enhanced the antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrazole-carboxamide derivatives. Below is a structural and functional comparison with analogous compounds identified in the evidence:

Structural Analogues and Their Properties

*Estimated based on structural similarity to and .

Key Structural and Functional Differences

In contrast, the naphthyl group in significantly increases lipophilicity, which may reduce aqueous solubility. The methoxy group in improves polarity, making it more soluble in polar solvents than the target compound.

The trifluoroethyl group in introduces strong electron-withdrawing effects, which could modulate binding affinity to targets sensitive to electronic environments.

Metabolic Stability :

- The phenylthio and benzylthio groups in and may enhance resistance to oxidative metabolism compared to the furan ring in the target compound, which is prone to cytochrome P450-mediated oxidation.

Biological Activity

N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopropyl group, a furan carboxamide moiety, and a tetrazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Minimum Inhibitory Concentrations (MICs) :

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses selective cytotoxic properties.

Cytotoxicity Results :

The compound was tested against several cancer cell lines using the MTT assay. The following table presents the IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a favorable therapeutic index .

The precise mechanism by which this compound exerts its effects remains under investigation. However, preliminary studies suggest that its activity may be linked to the inhibition of key metabolic pathways in bacteria and cancer cells, potentially involving interference with nucleic acid synthesis or protein function .

Case Studies and Research Findings

- Antimicrobial Efficacy Against Clinical Strains : A study highlighted the efficacy of this compound against clinical isolates of Staphylococcus epidermidis, demonstrating a significant reduction in bacterial load at low concentrations .

- Cytotoxic Evaluation in Cancer Research : Another research focused on evaluating the cytotoxic effects of various tetrazole derivatives, including N-cyclopropyl derivatives, showing promising results in inhibiting tumor growth in vitro .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications to the furan and tetrazole moieties can enhance biological activity. For instance, substituting different groups on the phenyl ring significantly affects both antimicrobial and anticancer properties .

Q & A

Q. What are the key steps in synthesizing N-cyclopropyl-2-(4-(furan-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves:

- Tetrazole ring formation : Sodium azide reacts with nitriles or carboxamides under reflux in solvents like ethanol or dimethylformamide (DMF) .

- Coupling reactions : Amide bonds are formed using coupling agents (e.g., EDC/HOBt) to attach the cyclopropyl and furan-2-carboxamido groups to the tetrazole core .

- Purification : Column chromatography or recrystallization ensures high purity (>95%). Optimized conditions include controlled temperatures (60–80°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic protons (δ 7.2–8.1 ppm) and tetrazole carbons (δ 150–160 ppm) as key markers .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 395.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and reaction progress .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Solubility can be enhanced using co-solvents like PEG-400 .

- Stability : Stable at −20°C in anhydrous conditions for >6 months. Degrades at high temperatures (>100°C) or extreme pH (<3 or >10), forming hydrolyzed tetrazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or tetrazole rings) affect bioactivity?

- Cyclopropyl group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Furan-2-carboxamido moiety : Improves binding affinity to hydrophobic pockets in target proteins (e.g., receptors or enzymes) .

- Tetrazole ring : Mimics carboxylic acid groups, enhancing bioavailability and enabling pH-dependent interactions . Methodological approach : Use SAR studies with analogs differing in substituents, followed by in vitro assays (IC₅₀, Ki) to quantify potency .

Q. What is the mechanism of action for this compound in modulating biological targets like mGlu4 receptors?

- Allosteric modulation : Acts as a positive allosteric modulator (PAM) of mGlu4, stabilizing the receptor’s active conformation and enhancing glutamate signaling .

- Downstream effects : Reduces cAMP levels and inhibits neuroinflammatory pathways (e.g., NF-κB), as shown in Parkinson’s disease models . Validation : Use radioligand binding assays (³H-labeled compounds) and electrophysiology to confirm receptor interaction .

Q. How can computational methods model this compound’s interactions with enzymes or receptors?

- Molecular docking : Tools like AutoDock Vina predict binding poses using the compound’s InChI key (e.g., HRIYWWSMECOIJK-UHFFFAOYSA-N) and target crystal structures (e.g., mGlu4 PDB: 5CGD) .

- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100-ns trajectories to assess stability and hydrogen-bonding networks .

- Free energy calculations : MM-GBSA quantifies binding energy contributions (ΔG ~ −45 kcal/mol) .

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

- Dose-response validation : Replicate assays (e.g., IC₅₀ in HEK293 vs. neuronal cells) to rule out cell-specific artifacts .

- Off-target screening : Use panels like Eurofins Cerep’s Safety44 to identify interactions with unrelated receptors (e.g., hERG, GPCRs) .

- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.